(4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one
CAS No.:
Cat. No.: VC15639763
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11NO3 |
|---|---|
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | (4E)-4-[(2-methoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one |
| Standard InChI | InChI=1S/C12H11NO3/c1-8-10(12(14)16-13-8)7-9-5-3-4-6-11(9)15-2/h3-7H,1-2H3/b10-7+ |
| Standard InChI Key | WCVBPLSMUZZOOE-JXMROGBWSA-N |
| Isomeric SMILES | CC\1=NOC(=O)/C1=C/C2=CC=CC=C2OC |
| Canonical SMILES | CC1=NOC(=O)C1=CC2=CC=CC=C2OC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound is systematically named (4E)-4-[(2-methoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one, reflecting its E-configuration at the C4 position. Its molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol . The structure comprises an isoxazolone ring fused with a 2-methoxybenzylidene moiety, where the methoxy group (-OCH₃) is para to the methylidene linkage .
Spectral and Computational Data
Synthetic Methodologies
Tartaric Acid-Catalyzed Synthesis in Aqueous Media
A green synthesis route employs DL-tartaric acid (5–10 mol%) in water at room temperature . The one-pot reaction involves:
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Ethyl acetoacetate (1 mmol) and hydroxylamine hydrochloride (1 mmol) stirred in water for 10 minutes.
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Addition of 2-methoxybenzaldehyde (1 mmol) and catalyst.
Key Advantages:
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Solvent: Water minimizes environmental impact.
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Catalyst Reusability: Tartaric acid is recoverable via filtration .
Table 1: Optimization of Tartaric Acid Catalysis
| Catalyst Loading (mol%) | Time (min) | Yield (%) |
|---|---|---|
| 5 | 100 | 85 |
| 10 | 100 | 88 |
| 15 | 100 | 88 |
Agro-Waste-Mediated Synthesis Using WEOFPA/Glycerol
An alternative method utilizes waste orange peel extract (WEOFPA) and glycerol as a eutectic solvent :
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Reagents: Benzaldehyde derivatives, ethyl acetoacetate, hydroxylamine hydrochloride.
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Conditions: 60°C, 5 mL WEOFPA + 0.4 mL glycerol.
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Isolation: Trituration with ice-cold water yields solid product.
Key Advantages:
Table 2: Comparative Analysis of Synthetic Methods
| Parameter | Tartaric Acid Method | WEOFPA/Glycerol Method |
|---|---|---|
| Catalyst Cost | Low | Negligible (agro-waste) |
| Reaction Time | 60–120 min | 25–45 min |
| Environmental Impact | Moderate | Low |
Mechanistic Insights
The reaction proceeds via:
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Formation of Oxime: Ethyl acetoacetate reacts with hydroxylamine hydrochloride to form β-ketooxime.
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Cyclization: Acid catalysis (tartaric acid or WEOFPA) facilitates intramolecular cyclization, forming the isoxazolone ring.
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Knoevenagel Condensation: Aldehyde undergoes condensation with the oxime intermediate, yielding the arylidene derivative .
Physicochemical Properties
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Solubility: Insoluble in water; soluble in ethanol, chloroform, and dimethyl sulfoxide .
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Electrochemical Behavior: Exhibits redox activity at −0.8 V (vs. Ag/AgCl), attributed to the isoxazolone moiety .
Applications and Future Directions
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